molecular formula C17H18ClN5O2 B2545011 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione CAS No. 377062-36-7

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione

Cat. No. B2545011
CAS RN: 377062-36-7
M. Wt: 359.81
InChI Key: IOOXONGNOGUFRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula: C17H18ClN5O2 . This indicates that it contains 17 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, and two oxygen atoms .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The study by Kremzer et al. (1981) investigates the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, forming compounds with potential for further chemical modification and application in synthesis of new purine derivatives (Kremzer, Strokin, Klyuev, & Buryak, 1981).

Antitumor Activity

  • Moharram and Osman (1989) synthesized purine derivatives and evaluated their antitumor effects, highlighting the potential of purine compounds in cancer research and therapy (Moharram & Osman, 1989).

Pharmacological Potential

  • Chłoń-Rzepa et al. (2013) designed 8-aminoalkyl derivatives of purine-2,6-dione with modifications at positions 7 and 8, showing potential as ligands for serotonin receptors and indicating possible applications in treating depression and anxiety (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

  • The synthesis and evaluation of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones for their cardiovascular activity offer insights into the therapeutic potential of purine derivatives in treating cardiovascular conditions (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Structural and Molecular Interactions

  • Karczmarzyk, Karolak-Wojciechowska, and Pawłowski (1995) provide detailed structural analysis of a related theophylline derivative, contributing to the understanding of molecular interactions and conformational properties in purine systems (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-7-5-6-8-12(11)18/h4-8H,1,9-10H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXONGNOGUFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Allylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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